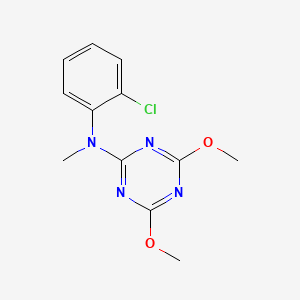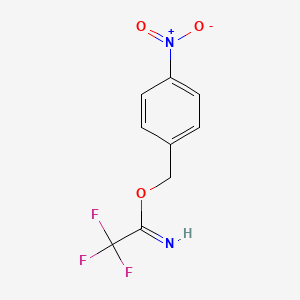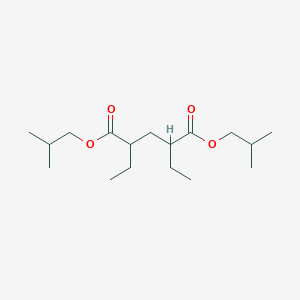
Bis(2-methylpropyl) 2,4-diethylpentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropyl) 2,4-diethylpentanedioate is an organic compound with the molecular formula C17H32O4. It is also known as diisobutyl 2,4-diethylglutarate. This compound is a diester derived from pentanedioic acid, where the esterifying groups are 2-methylpropyl groups. It is used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl) 2,4-diethylpentanedioate typically involves the esterification of 2,4-diethylpentanedioic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor continuously, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to enhance the reaction rate and simplify the separation process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methylpropyl) 2,4-diethylpentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2,4-diethylpentanedioic acid and 2-methylpropanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst such as sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4) under reflux conditions. Basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters to alcohols.
Transesterification: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in methanol or ethanol is used for transesterification reactions.
Major Products
Hydrolysis: 2,4-diethylpentanedioic acid and 2-methylpropanol.
Reduction: 2,4-diethylpentanediol and 2-methylpropanol.
Transesterification: New esters depending on the alcohol used in the reaction.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylpropyl) 2,4-diethylpentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ester groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze the hydrolysis of ester bonds.
Medicine: It may be explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: It is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability.
Wirkmechanismus
The mechanism of action of bis(2-methylpropyl) 2,4-diethylpentanedioate largely depends on the specific application. In enzymatic hydrolysis, for example, the ester bonds are cleaved by esterases, resulting in the formation of the corresponding acid and alcohol. The molecular targets and pathways involved in its action are primarily related to its ester functional groups, which can undergo various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisobutyl adipate: Similar in structure but derived from adipic acid instead of pentanedioic acid.
Diisobutyl phthalate: Another diester but derived from phthalic acid.
Diisobutyl sebacate: Derived from sebacic acid, with longer carbon chains.
Uniqueness
Bis(2-methylpropyl) 2,4-diethylpentanedioate is unique due to the presence of ethyl groups on the pentanedioic acid backbone, which can influence its physical and chemical properties. This structural variation can affect its reactivity and the types of products formed in chemical reactions, making it distinct from other similar diesters.
Eigenschaften
CAS-Nummer |
499195-53-8 |
|---|---|
Molekularformel |
C17H32O4 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
bis(2-methylpropyl) 2,4-diethylpentanedioate |
InChI |
InChI=1S/C17H32O4/c1-7-14(16(18)20-10-12(3)4)9-15(8-2)17(19)21-11-13(5)6/h12-15H,7-11H2,1-6H3 |
InChI-Schlüssel |
UHVSIDIVTKIDTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(CC)C(=O)OCC(C)C)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


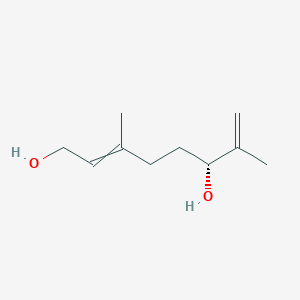
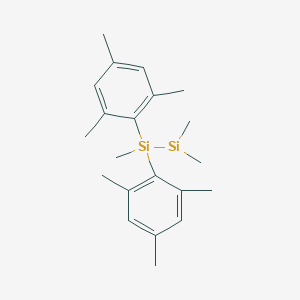
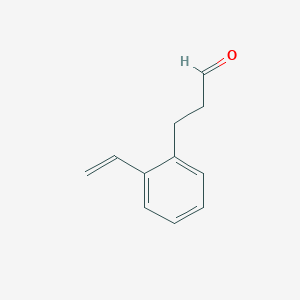
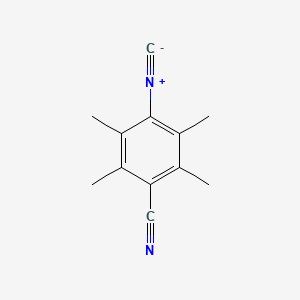

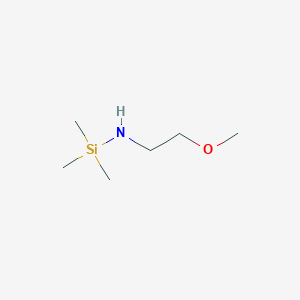

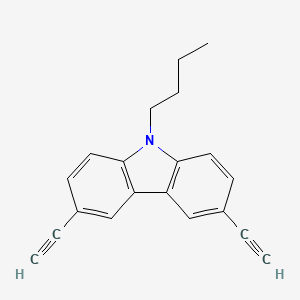
![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
